molecular formula C6H7N3O2 B13492663 6-(Methylamino)-4-pyrimidinecarboxylic acid

6-(Methylamino)-4-pyrimidinecarboxylic acid

Cat. No.: B13492663
M. Wt: 153.14 g/mol
InChI Key: QYBTWTVTOBNEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(methylamino)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methylamino)pyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 6-methyl-2-(methylamino)pyrimidine with carbon dioxide under specific conditions to form the carboxylic acid derivative . Another method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(methylamino)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

6-(methylamino)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(methylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(methylamino)pyrimidine-4-carboxylic acid include other pyrimidine derivatives such as:

Uniqueness

What sets 6-(methylamino)pyrimidine-4-carboxylic acid apart from these similar compounds is its specific functional groups and their positions on the pyrimidine ring.

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

6-(methylamino)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C6H7N3O2/c1-7-5-2-4(6(10)11)8-3-9-5/h2-3H,1H3,(H,10,11)(H,7,8,9)

InChI Key

QYBTWTVTOBNEKG-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=NC(=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.